molecular formula C22H17F3N2O4 B11479768 ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate

ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate

Cat. No.: B11479768
M. Wt: 430.4 g/mol
InChI Key: KJLOOGFTTSVVEK-PFWHKBSXSA-N
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Description

Ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate is a complex organic compound with a unique structure that combines multiple functional groups, including an ester, an amine, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final steps involve the formation of the ester and the amino groups under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can enhance the efficiency and reproducibility of the process. Key factors in industrial production include the selection of cost-effective reagents, minimizing waste, and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the imine to an amine.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-(trifluoromethyl)phenyl]imino}furan-2(3H)-ylidene]propanoate can be compared with other similar compounds, such as:

    Ethyl 3-amino-3-oxo-2-phenylpropanoate: Lacks the trifluoromethyl and furan groups, resulting in different chemical properties and biological activities.

    Ethyl (2Z)-3-amino-3-oxo-2-[(3Z)-5-phenyl-3-{[3-methylphenyl]imino}furan-2(3H)-ylidene]propanoate:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C22H17F3N2O4

Molecular Weight

430.4 g/mol

IUPAC Name

ethyl (2Z)-3-amino-3-oxo-2-[5-phenyl-3-[3-(trifluoromethyl)phenyl]iminofuran-2-ylidene]propanoate

InChI

InChI=1S/C22H17F3N2O4/c1-2-30-21(29)18(20(26)28)19-16(12-17(31-19)13-7-4-3-5-8-13)27-15-10-6-9-14(11-15)22(23,24)25/h3-12H,2H2,1H3,(H2,26,28)/b19-18-,27-16?

InChI Key

KJLOOGFTTSVVEK-PFWHKBSXSA-N

Isomeric SMILES

CCOC(=O)/C(=C\1/C(=NC2=CC=CC(=C2)C(F)(F)F)C=C(O1)C3=CC=CC=C3)/C(=O)N

Canonical SMILES

CCOC(=O)C(=C1C(=NC2=CC=CC(=C2)C(F)(F)F)C=C(O1)C3=CC=CC=C3)C(=O)N

Origin of Product

United States

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